1-(2-Chlorophenyl)-3-phenylprop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-phenylprop-2-yn-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a propynone backbone. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-phenylprop-2-yn-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and phenylacetylene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anti-inflammatory, antimicrobial, and anticancer properties, which are being explored for therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-phenylprop-2-yn-1-one can be compared with other chalcone derivatives, such as:
1-(2-Hydroxyphenyl)-3-phenylprop-2-yn-1-one: This compound has a hydroxyl group instead of a chlorine atom, which can affect its reactivity and biological activity.
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one: The presence of a methoxy group can enhance the compound’s solubility and alter its pharmacokinetic properties.
1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one: The position of the chlorine atom can influence the compound’s chemical behavior and biological effects
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting biological activities.
Properties
Molecular Formula |
C15H9ClO |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H |
InChI Key |
BNRAAZYWPRHGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.